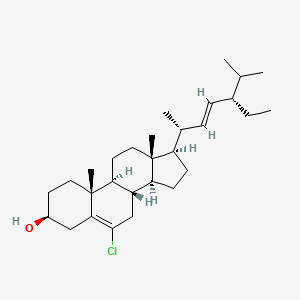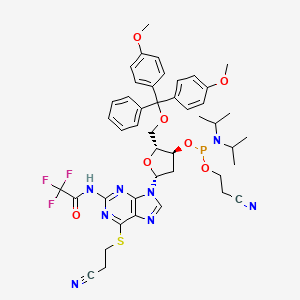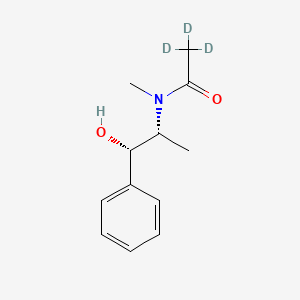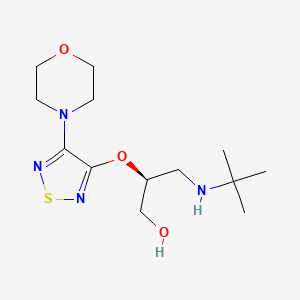
(S)-Isotimolol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Isotimolol is a stereoisomer of timolol, a non-selective beta-adrenergic receptor antagonist. It is primarily used in the treatment of glaucoma and ocular hypertension. The compound is known for its ability to reduce intraocular pressure by decreasing the production of aqueous humor in the eye.
Wissenschaftliche Forschungsanwendungen
(S)-Isotimolol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of other complex molecules.
Biology: Studied for its effects on beta-adrenergic receptors in various biological systems.
Medicine: Primarily used in the treatment of glaucoma and ocular hypertension. Research is ongoing to explore its potential in treating other conditions like hypertension and arrhythmias.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Isotimolol typically involves the resolution of racemic timolol or the asymmetric synthesis starting from chiral precursors. One common method includes the use of chiral catalysts or chiral auxiliaries to achieve the desired stereochemistry. The reaction conditions often involve the use of solvents like methanol or ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale resolution techniques or asymmetric synthesis. The resolution process may use chiral chromatography or crystallization methods to separate the (S)-isomer from the racemic mixture. Asymmetric synthesis on an industrial scale often employs chiral catalysts that are efficient and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-Isotimolol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the secondary amine group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various N-substituted derivatives.
Wirkmechanismus
(S)-Isotimolol exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of intraocular pressure. By inhibiting these receptors, this compound reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the cyclic adenosine monophosphate (cAMP) signaling pathway.
Vergleich Mit ähnlichen Verbindungen
Timolol: The racemic mixture of which (S)-Isotimolol is a part.
Betaxolol: Another beta-adrenergic receptor antagonist used in the treatment of glaucoma.
Levobunolol: A non-selective beta-adrenergic receptor antagonist similar to timolol.
Uniqueness: this compound is unique due to its specific stereochemistry, which can result in different pharmacokinetic and pharmacodynamic properties compared to its racemic mixture or other beta-blockers. Its selectivity and efficacy in reducing intraocular pressure make it a valuable compound in ophthalmology.
Eigenschaften
IUPAC Name |
(2S)-3-(tert-butylamino)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O3S/c1-13(2,3)14-8-10(9-18)20-12-11(15-21-16-12)17-4-6-19-7-5-17/h10,14,18H,4-9H2,1-3H3/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMSPDKEMJALRZ-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(CO)OC1=NSN=C1N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](CO)OC1=NSN=C1N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158636-96-5 |
Source


|
| Record name | (S)-2-(tert.-Butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

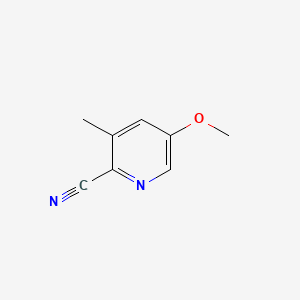
![(2Z,5E)-3-ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;acetate](/img/structure/B585403.png)
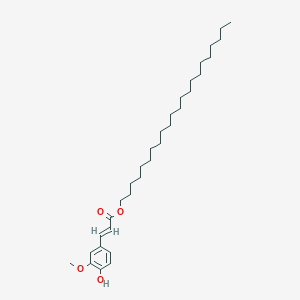
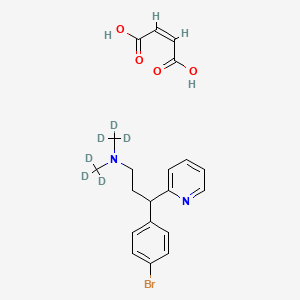
![N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B585413.png)
